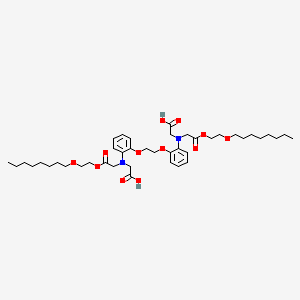
DS1
Overview
Description
The compound “DS1” is an oil-based duct seal compound primarily used to fill irregular openings and protect against air, dust, and water. It also provides vibration dampening properties. This non-hardening sealant adheres to various materials, including metal, masonry, wood, and plastic. It is non-corrosive, non-toxic, contains no asbestos, and does not stain or harm the user’s hands .
Mechanism of Action
Target of Action
DS1 primarily targets the δ-GABA A receptors , which are emerging as an important pharmacological target . These receptors play a crucial role in the transmission of inhibitory signals in the brain and are involved in various neurological processes.
Mode of Action
This compound interacts with its targets by potently enhancing GABA-evoked currents mediated by α4β3δ receptors . It has little effect on GABA responses mediated by α4β3γ2 receptors . At similar concentrations, this compound directly activates the α4β3δ receptors, making it the most potent known agonist of these receptors .
Pharmacokinetics
This compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABA-evoked currents mediated by α4β3δ receptors . This could potentially lead to an increase in inhibitory signaling in the brain, which may have implications for conditions such as anxiety and sleep disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DS1 involves the formulation of an oil-based compound that includes various additives to enhance its sealing and vibration dampening properties. The exact synthetic routes and reaction conditions are proprietary to the manufacturer, but generally, the process involves blending base oils with fillers, plasticizers, and stabilizers under controlled conditions to achieve the desired consistency and performance characteristics.
Industrial Production Methods
Industrial production of this compound typically involves large-scale blending and mixing operations. The raw materials are combined in industrial mixers, and the mixture is processed to ensure uniformity. The compound is then packaged in various forms, such as tubes or bulk containers, for distribution and use.
Chemical Reactions Analysis
Types of Reactions
DS1 primarily undergoes physical changes rather than chemical reactions due to its nature as a sealant. it may interact with certain chemicals or environmental conditions, leading to changes in its properties.
Common Reagents and Conditions
This compound is designed to be stable under a wide range of conditions, including exposure to air, dust, and water. It does not react significantly with common reagents, making it suitable for various applications.
Major Products Formed
As this compound is a non-reactive sealant, it does not form major products through chemical reactions. Its primary function is to provide a physical barrier and vibration dampening.
Scientific Research Applications
Chemistry
In chemistry, DS1 is used as a sealant in laboratory settings to prevent contamination and maintain controlled environments. Its non-reactive nature makes it suitable for sealing joints and connections in experimental setups.
Biology
In biological research, this compound can be used to seal containers and equipment, ensuring that samples remain uncontaminated. Its non-toxic properties make it safe for use in environments where biological samples are handled.
Medicine
While this compound is not directly used in medical treatments, its sealing properties can be valuable in medical research laboratories. It helps maintain sterile conditions and prevents the ingress of contaminants.
Industry
In industrial applications, this compound is widely used to seal ducts, pipes, and other openings. Its ability to adhere to various materials and provide a durable seal makes it a valuable tool in construction, manufacturing, and maintenance.
Comparison with Similar Compounds
Similar Compounds
Ferodo DS1.11: This compound is used in brake pads and has different properties compared to the this compound duct seal compound.
Ferodo DS2500: Another brake pad compound, known for its balance between street and track performance.
AGS Dielectric Silicone Grease: Similar in its sealing properties but used primarily for electrical connections.
Uniqueness
This compound stands out due to its specific formulation for sealing and vibration dampening in a wide range of materials and conditions. Unlike brake pad compounds, which are designed for high friction and temperature resistance, this compound focuses on providing a durable, non-reactive seal that can withstand environmental exposure.
Properties
IUPAC Name |
4-chloro-N-(6,8-dibromo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2ClN3OS/c19-11-8-13(20)16-22-15(14-2-1-7-26-14)17(24(16)9-11)23-18(25)10-3-5-12(21)6-4-10/h1-9H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWSBNIVOLYKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C=C(C=C(C3=N2)Br)Br)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359667 | |
| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372497-52-4 | |
| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372497-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridin-3-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DS1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R2YWY4LXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of DS1?
A1: this compound is a selective agonist of the GABAA receptor, specifically targeting the δ subunit-containing α4β3δ subtype.
Q2: How does this compound's binding to the GABAA receptor affect downstream signaling?
A2: Upon binding, this compound activates the GABAA receptor, leading to increased chloride ion influx into the cell. This hyperpolarization can affect various cellular processes. In mouse pituitary gonadotrophs, this compound was shown to stimulate gonadotropin subunit gene expression, primarily through the extracellular signal-regulated kinase (ERK) signaling pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid](/img/new.no-structure.jpg)






![4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3062669.png)

![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)

![(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)

